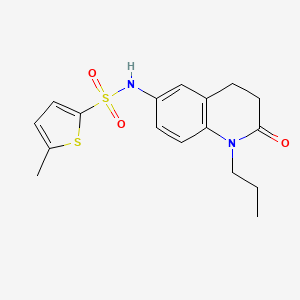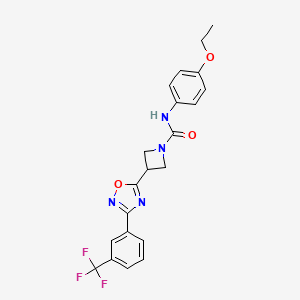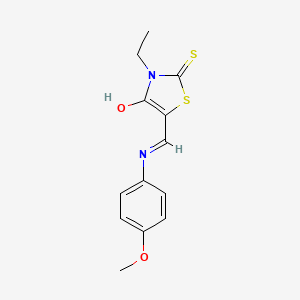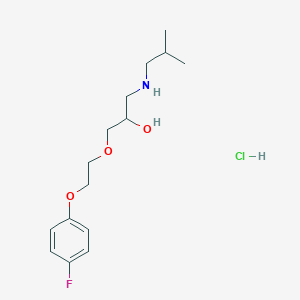![molecular formula C24H25N7O3S B3011999 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1040648-27-8](/img/structure/B3011999.png)
2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H25N7O3S and its molecular weight is 491.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from the key intermediate 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, closely related to the chemical , have been synthesized and tested for their antimicrobial properties. These compounds have shown promising results as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis of Novel Heterocycles
New heterocyclic compounds incorporating similar pyrazolopyridine moieties have been synthesized. These include pyrroles, pyridines, and other novel structures, indicating the versatility of this chemical framework in the creation of diverse heterocyclic compounds (Srivastava et al., 2008).
Biological Evaluation
Thiazolidinone derivatives, related to the chemical of interest, have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Development of Acetylcholinesterase Inhibitors
Compounds similar to 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide have been explored as acetylcholinesterase inhibitors. This research indicates potential applications in treating neurodegenerative diseases like Alzheimer's (Umar et al., 2019).
Insecticidal Properties
Research into the insecticidal properties of heterocycles incorporating similar moieties suggests potential applications in agriculture and pest control. Such compounds have been tested against pests like the cotton leafworm, showing effectiveness as insecticidal agents (Fadda et al., 2017).
Anticancer Activities
Research into the synthesis of novel heterocycles, including those related to the compound , has shown that some of these compounds possess anticancer activities. This opens up potential avenues for the development of new anticancer therapies (Riyadh, Kheder, & Asiry, 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is ELOVL6 , a fatty acid elongase . ELOVL6 is an enzyme involved in the elongation of long-chain fatty acids, playing a crucial role in lipid metabolism.
Mode of Action
The compound inhibits ELOVL6 in a dose-dependent manner . It displays more than 30-fold greater selectivity for ELOVL6 over other ELOVL family members . This suggests a high degree of specificity in its interaction with ELOVL6.
Biochemical Pathways
By inhibiting ELOVL6, the compound affects the elongation of fatty acids . This can lead to changes in lipid metabolism, as ELOVL6 is responsible for the elongation of long-chain fatty acids.
Result of Action
The inhibition of ELOVL6 by the compound leads to a reduction in the elongation index of fatty acids of hepatocytes . This can have significant effects on cellular lipid profiles and potentially influence various cellular processes and signaling pathways.
Propriétés
IUPAC Name |
2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3S/c1-16-15-35-24(25-16)26-20(32)14-29-8-10-30(11-9-29)22(33)18-12-28(2)13-19-21(18)27-31(23(19)34)17-6-4-3-5-7-17/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,25,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVKFAIJLRJZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)




![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

